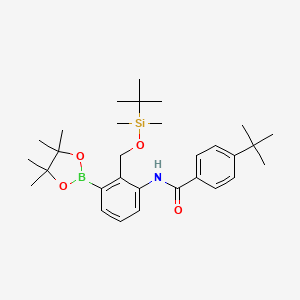![molecular formula C14H17BFN3O2 B13985300 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole typically involves a multi-step process. One common method is a two-step substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups.
Oxidation and Reduction Reactions: To modify the oxidation state of the compound.
Coupling Reactions: Particularly useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like sodium azide and copper catalysts.
Oxidation Reactions: May use oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring enhances its binding affinity to certain enzymes and receptors, while the triazole moiety contributes to its stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole apart from similar compounds is its unique combination of a fluorinated phenyl ring and a triazole moiety. This structure provides enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C14H17BFN3O2 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole |
InChI |
InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-12(11(16)9-10)19-17-7-8-18-19/h5-9H,1-4H3 |
Clave InChI |
WCPLRKHTFPEHCO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3N=CC=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)
![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)




![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)


![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
